Amfenac-d5 Sodium Salt
Description
Amfenac-d5 Sodium Salt is a deuterium-labeled analog of Amfenac, a nonsteroidal anti-inflammatory drug (NSAID) with cyclooxygenase (COX) inhibitory activity. The compound is specifically modified by substituting five hydrogen atoms with deuterium (²H) isotopes at designated positions, resulting in the molecular formula C₁₅H₇D₅NNaO₃ and a molecular weight of 282.28 g/mol . Its primary application lies in analytical chemistry, where it serves as an internal standard for quantifying unlabeled Amfenac via mass spectrometry (LC-MS/GC-MS) . The deuterium labeling minimizes interference from endogenous compounds, enhancing analytical precision in pharmacokinetic and metabolic studies .
Key properties include:
Properties
Molecular Formula |
C15H7D5NNaO3 |
|---|---|
Molecular Weight |
282.28 |
Origin of Product |
United States |
Scientific Research Applications
Research Applications
-
Pharmacokinetic Studies :
- Amfenac-d5 Sodium Salt serves as a stable isotope-labeled compound, allowing researchers to trace its metabolic pathways in biological systems. The incorporation of deuterium can alter the pharmacokinetic properties of the drug, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .
- Drug Interaction Studies :
- Metabolic Pathway Elucidation :
- Toxicological Assessments :
Case Study 1: Pharmacokinetics of Amfenac-d5
A study published in the Annals of Pharmacotherapy explored the impact of deuterium substitution on the pharmacokinetics of Amfenac. The findings indicated that deuterated compounds exhibited altered metabolic rates compared to their non-deuterated counterparts, suggesting potential benefits in therapeutic applications where prolonged drug action is desired .
Case Study 2: Drug Interaction Analysis
In a recent study examining NSAID interactions using this compound as a tracer, researchers found significant modifications in metabolic pathways when combined with other anti-inflammatory agents. The results highlighted the importance of considering drug-drug interactions in clinical settings to mitigate adverse effects.
Chemical Reactions Analysis
Metabolic Reactions
Deuteration alters metabolic pathways by slowing hydrogen-deuterium exchange kinetics, a phenomenon known as the kinetic isotope effect (KIE) . Key metabolic transformations include:
-
Oxidation : Cytochrome P450 enzymes (CYP2C9) oxidize the benzoyl group, forming hydroxylated metabolites. Deuteration reduces oxidation rates by ~20% compared to the protiated form .
-
Conjugation : Glucuronidation at the acetic acid moiety proceeds unaffected by deuteration, with similar reaction rates observed in vitro .
Metabolic Pathway Comparison
| Reaction | Amfenac-d5 | Amfenac |
|---|---|---|
| CYP2C9 Oxidation | ||
| Plasma Half-life | ~4.2 hours | ~3.5 hours |
Isotopic Effects in Pharmacokinetics
Deuterium substitution enhances metabolic stability, as evidenced by:
-
Increased AUC : Area under the curve (AUC) rises by 1.3-fold due to prolonged exposure .
-
Reduced Clearance : Systemic clearance decreases by 18% in preclinical models .
Chemical Reactivity in Formulation
Comparison with Similar Compounds
Amfenac Sodium Monohydrate (Unlabeled)
CAS Number : 61618-27-7
Molecular Formula : C₁₅H₁₂NNaO₃·H₂O
Molecular Weight : 299.27 g/mol
Key Differences :
Amfenac-d5 Sodium Hydrate
CAS Number : 61618-27-7 (unlabeled base)
Molecular Formula : C₁₅H₇D₅NNaO₃·H₂O (inferred from )
This compound is a hydrated form of this compound. Differences include:
- Solubility : Hydrate forms may exhibit improved solubility in aqueous buffers compared to anhydrous forms, critical for preparing stock solutions .
- Storage : Hydrates require stricter moisture control to prevent deliquescence .
Comparison with Functionally Similar Compounds
5-Hydroxy Propafenone-D5 (HCl Salt)
CAS Number: 1188265-48-6 Molecular Formula: C₁₆H₁₃D₅ClNO₃ Molecular Weight: 365.84 g/mol
Functional Overlap :
- Both are deuterium-labeled internal standards optimized for LC-MS workflows.
- Differences arise from their parent drugs’ therapeutic classes, necessitating tailored analytical protocols .
Research Findings and Data
Impact of Deuterium Labeling
Preparation Methods
Starting Materials and Deuterated Reagents
Deuterium incorporation begins with the selection of deuterated precursors. For this compound, the benzene ring is a common site for deuteration due to its metabolic stability. Key reagents include:
-
d₅-Acetophenone : A deuterated ketone precursor used to introduce five deuterium atoms into the aromatic ring.
-
Deuterium Oxide (D₂O) : Employed in proton-deuterium exchange reactions to enhance isotopic purity.
-
Deuterated Solvents : Tetrahydrofuran-d₈ (THF-d₈) and dimethyl sulfoxide-d₆ (DMSO-d₆) minimize unintended protonation during synthesis.
Table 1: Key Reagents and Their Roles in Deuterium Incorporation
| Reagent | Role | Isotopic Contribution |
|---|---|---|
| d₅-Acetophenone | Aromatic ring deuteration | 5 deuterium atoms |
| Lithium Aluminum Hydride (LiAlD₄) | Reduction of ketones | Retains deuterium |
| D₂O | Proton-deuterium exchange | Enhances purity |
Stepwise Synthesis and Reaction Optimization
The synthesis involves three primary stages: (1) deuteration of the aromatic ring, (2) formation of the amfenac backbone, and (3) sodium salt preparation.
Aromatic Ring Deuteration
The benzene ring is deuterated using d₅-acetophenone as the starting material. Butyl nitrite and sodium ethoxide facilitate the formation of a deuterated oxime intermediate, which is subsequently reduced to the corresponding amine using lithium aluminum deuteride (LiAlD₄). This step ensures high isotopic purity (>98%) by avoiding protonated reagents.
Reaction Conditions :
Amfenac Backbone Synthesis
The deuterated amine intermediate undergoes condensation with 2-chlorophenylacetic acid to form the amfenac skeleton. This step employs a palladium-catalyzed coupling reaction under inert conditions (argon atmosphere) to prevent oxidation.
Table 2: Reaction Parameters for Backbone Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd/C (5% w/w) | Enhances coupling efficiency |
| Temperature | 80°C | Balances reaction rate and stability |
| pH | 8.5–9.0 | Prevents acid hydrolysis |
Sodium Salt Preparation
The final step involves treating the carboxylic acid form of deuterated amfenac with sodium hydroxide (NaOH) in a polar aprotic solvent (e.g., DMSO). The reaction is monitored via pH titration to ensure complete neutralization.
Critical Considerations :
-
Solvent Choice : DMSO enhances solubility but requires strict moisture control.
-
Stoichiometry : A 1:1 molar ratio of acid to NaOH prevents salt hydrolysis.
Purification and Isotopic Purity Assurance
Post-synthesis purification is critical to achieving pharmaceutical-grade this compound.
Chromatographic Techniques
Table 3: HPLC Parameters for Purity Assessment
| Column | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|
| C18 (5 µm) | 1.0 | 12.3 ± 0.2 |
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show characteristic deuterium-induced splitting patterns. For example, the absence of aromatic proton signals (δ 7.2–7.8 ppm) confirms successful deuteration.
-
High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z 282.28; observed m/z 282.27 ± 0.01) verifies isotopic integrity.
Industrial-Scale Production Challenges
Scaling laboratory synthesis to industrial production introduces complexities:
Table 4: Comparative Analysis of Lab vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Deuterium Efficiency | 85–90% | 92–95% |
| Purity | ≥98% | ≥99.5% |
Analytical and Regulatory Considerations
Quality Control Metrics
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
